Superior Synthesis Yield: Catechol Diacetate via Aromatization vs. Prior Art
A patented method for preparing catechol diacetate from 2‑acetoxycyclohexanone using acetic anhydride and boron trifluoride etherate, followed by sulfuric acid treatment, achieved a 91 wt.% isolated yield of the desired diacetate product [1]. This yield represents a manifold improvement over prior art methods that relied on palladium‑on‑carbon or Raney nickel catalysts, which were reported to give poor yields [1].
| Evidence Dimension | Isolated product yield (wt.%) |
|---|---|
| Target Compound Data | 91 wt.% |
| Comparator Or Baseline | Prior art methods (Pd/C or Raney Ni catalysis) described as 'poor yields' |
| Quantified Difference | > 90 wt.% absolute yield; qualitative improvement from 'poor' to 91% |
| Conditions | Aromatization of 2‑acetoxycyclohexanone with Ac₂O/BF₃·OEt₂, then H₂SO₄; 80–150 °C, inert gas atmosphere |
Why This Matters
High isolated yield translates directly to lower cost‑per‑gram and greater process efficiency, a critical factor in procurement decisions for large‑scale or multi‑step syntheses.
- [1] KABLAOUI, Mahmoud S. Method of preparing catechol diacetates. US Patent 3,624,136, issued 30 November 1971. View Source
